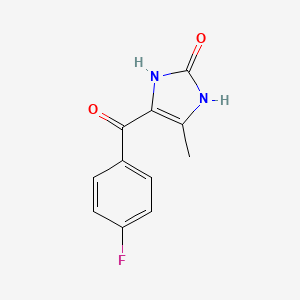
4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Cat. No. B8685197
Key on ui cas rn:
77671-25-1
M. Wt: 220.20 g/mol
InChI Key: ZSJAVAWYXAWBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709043
Procedure details


2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid (71.0 g, 0.5 mol) and 4-fluorobenzoic acid (105 g, 0.75 mol) are mixed together then covered with polyphosphoric acid (1.6 Kg). The mixture is rapidly heated to 60° C. with stirring, then gradually heated to 110° C. over 2.5 hr with continued stirring. After stirring at ca. 110° C. for an additional 2 hr the mixture is cooled to 60° C. and mixed with crushed ice (3.5 Kg). After all the ice has melted, the mixture is filtered and the solid washed with water. The filter cake is suspended in water (800 mL) and the pH raised to approximately 8 by the gradual addition of 10% aqueous sodium hydroxide solution, and the mixture stirred overnight. The pH is adjusted to 8-9, the solid collected by filtration, washed throughly with water and dried. Recrystallization from isopropanol-water affords the title compound.
Quantity
71 g
Type
reactant
Reaction Step One


[Compound]
Name
polyphosphoric acid
Quantity
1.6 kg
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
3.5 kg
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][C:5](=[O:7])[NH:4][C:3]=1[C:8]([OH:10])=O.[F:11][C:12]1[CH:20]=[CH:19][C:15](C(O)=O)=[CH:14][CH:13]=1>>[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:8]([C:3]2[NH:4][C:5](=[O:7])[NH:6][C:2]=2[CH3:1])=[O:10])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(NC(N1)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
|
Step Two
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
1.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
3.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gradually heated to 110° C. over 2.5 hr with continued stirring
|
|
Duration
|
2.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at ca. 110° C. for an additional 2 hr the mixture
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 60° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pH raised to approximately 8 by the gradual addition of 10% aqueous sodium hydroxide solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed throughly with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from isopropanol-water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
